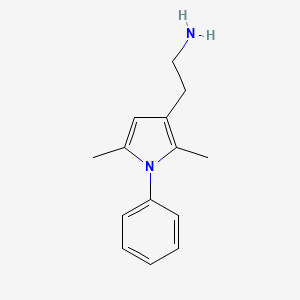![molecular formula C17H17N3OS B2525019 3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one CAS No. 860784-41-4](/img/structure/B2525019.png)
3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one is a chemically synthesized molecule that appears to be related to a class of compounds that include piperidine and thiazole moieties. These structural features are often found in molecules with potential pharmacological activities. The piperidine ring is a common element in many drug molecules, and its incorporation into various structures has been extensively studied for the development of new therapeutic agents .
Synthesis Analysis
While the specific synthesis of 3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one is not detailed in the provided papers, the synthesis of related compounds involves the formation of piperidine and thiazole rings. For instance, the synthesis of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one involves the formation of a central piperidinone ring, which adopts a chair conformation, and the attachment of thiazole rings at specific positions . The synthetic strategies for incorporating fluorine into piperidine and piperazine derivatives, as mentioned in the second paper, could be relevant for modifying the properties of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the first paper, shows that the central piperidinone ring can adopt a stable chair conformation. The thiazole rings attached to this central ring are inclined at significant angles, which could influence the overall molecular geometry and, consequently, the interaction with biological targets . The dihedral angles and the conformation of these rings are crucial for the binding affinity and selectivity of the compound to its receptors.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidine and thiazole structures can be complex due to the presence of multiple reactive sites. The fluorination of piperidine derivatives, as discussed in the second paper, is an example of a chemical modification that can be performed to alter the compound's properties, such as pKa, which in turn can affect pharmacokinetic profiles . These reactions are essential for the development of compounds with improved efficacy and bioavailability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided, but can be inferred from related structures. The crystal structure of the related compound shows that molecules can form hydrogen bonds, which could be indicative of the compound's solubility and crystallinity . The introduction of fluorine atoms into the structure, as seen in the second paper, can significantly reduce the basicity of the compound, which is a critical factor in its absorption and bioavailability . These properties are essential for the development of a compound as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Metabolism
The compound and its related structures have been examined for their role in inhibiting cytochrome P450 isoforms, which are critical for drug metabolism. Understanding the selectivity and potency of these inhibitors is essential for predicting drug-drug interactions when multiple drugs are administered. For example, compounds with specific inhibitory effects on CYP isoforms can help elucidate the metabolism pathways of various drugs, aiding in the development of safer pharmaceuticals (Khojasteh et al., 2011).
Pharmacological Potential
Research into the pharmacological applications of compounds like "3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one" has highlighted their potential in treating various diseases. For instance, dipeptidyl peptidase IV (DPP IV) inhibitors, which may include structurally related compounds, have shown promise as antidiabetic drugs by preventing the degradation of incretin hormones, thus promoting insulin secretion (Mendieta, Tarragó, & Giralt, 2011).
Propiedades
IUPAC Name |
(3Z)-3-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16-14(13-6-2-3-7-15(13)19-16)10-12-11-18-17(22-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWVVIDPHHJAQI-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=C3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=C\3/C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
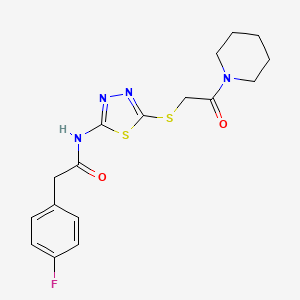
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)

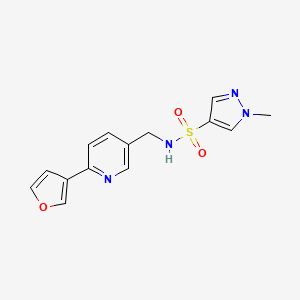
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
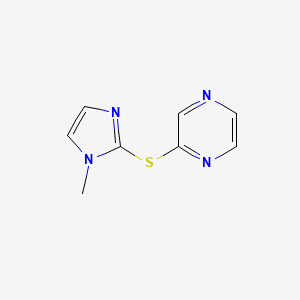
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
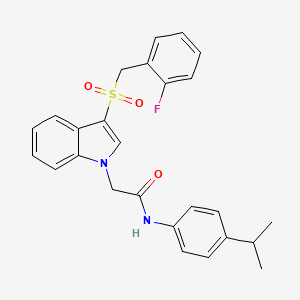
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)
